2-{[(3-chlorophenyl)carbamoyl]amino}-N-cyclohexyl-1,3-thiazole-4-carboxamide
Description
2-{[(3-Chlorophenyl)carbamoyl]amino}-N-cyclohexyl-1,3-thiazole-4-carboxamide is a synthetic small molecule featuring a thiazole core substituted with a 3-chlorophenyl carbamoyl group at position 2 and a cyclohexyl carboxamide at position 2. Its molecular formula is C₁₇H₁₈ClN₃O₂S, with a molecular weight of approximately 337.82 g/mol (calculated from and ).
Properties
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-N-cyclohexyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2S/c18-11-5-4-8-13(9-11)20-16(24)22-17-21-14(10-25-17)15(23)19-12-6-2-1-3-7-12/h4-5,8-10,12H,1-3,6-7H2,(H,19,23)(H2,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDKNISAMPXUEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Heterocycle Variations
A. Thiazole vs. Isoxazole Derivatives
- Compound from : Structure: N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide. Key Differences: Replaces the thiazole core with an isoxazole ring and introduces a tetrahydrobenzo[b]thiophene group. The tetrahydrobenzo[b]thiophene moiety increases rigidity, which may reduce conformational flexibility but enhance metabolic stability .
B. Thiazole vs. Pyrazole Derivatives
- Compound from : Structure: 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide. Key Differences: Pyrazole core with multiple chlorophenyl groups and a pyridylmethyl substituent. Impact: Pyrazole derivatives are often associated with anti-inflammatory or cannabinoid receptor modulation.
Substituent Modifications
A. Carboxamide Group Variations
B. Chlorophenyl Positional Isomerism
- Target Compound : 3-Chlorophenyl group.
- Compound : 2-Chlorophenyl group.
- Impact : The 3-chlorophenyl isomer (meta position) in the target compound may offer better steric compatibility with hydrophobic binding pockets compared to the 2-chlorophenyl (ortho) isomer, which could introduce steric hindrance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
